1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a pyrrolidinone ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions. This structural configuration imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework: Used in materials science for enhancing the performance of lithium-sulfur batteries.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Utilized as a chiral intermediate in pharmaceutical synthesis.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its pyrrolidinone ring, which imparts additional stability and reactivity compared to other similar compounds. This unique structure allows for diverse applications in various fields, making it a versatile and valuable chemical entity .
Properties
Molecular Formula |
C12H9F6NO |
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Molecular Weight |
297.20 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-4-8(12(16,17)18)6-9(5-7)19-3-1-2-10(19)20/h4-6H,1-3H2 |
InChI Key |
QBBPVNDZYGNVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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